Cbz-4-biphenyl-D-ala

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of Cbz-4-biphenyl-D-alanine typically involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the preparation of various boronic acids and related compounds . The general synthetic route involves the coupling of an aryl halide with a boronic acid or ester in the presence of a palladium catalyst and a base . The reaction conditions can vary, but common reagents include palladium acetate, triphenylphosphine, and potassium carbonate .

Analyse Chemischer Reaktionen

Cbz-4-biphenyl-D-alanine undergoes several types of chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction can occur under various conditions, often involving nucleophiles such as amines or alcohols.

Coupling Reactions: As mentioned earlier, the Suzuki–Miyaura coupling is a key reaction for the synthesis of this compound.

Wissenschaftliche Forschungsanwendungen

Cbz-4-biphenyl-D-alanine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential interactions with biological molecules.

Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Cbz-4-biphenyl-D-alanine involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed to interact with enzymes and receptors in biological systems, potentially influencing various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Cbz-4-biphenyl-D-alanine can be compared with other similar compounds such as:

4,4’-Biphenyldiboronic Acid: This compound is used in similar coupling reactions and has comparable chemical properties.

Biphenyl Derivatives: These compounds share structural similarities and are often used in similar research applications.

Biologische Aktivität

Cbz-4-biphenyl-D-ala, a compound known for its structural resemblance to various bioactive peptides, has garnered attention in pharmacological research due to its potential biological activities. This article provides an in-depth analysis of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

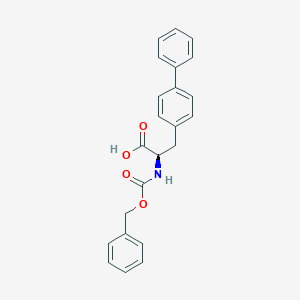

Chemical Structure

The chemical structure of this compound features a carbobenzoxy (Cbz) protecting group attached to a biphenyl moiety and a D-alanine residue. This unique configuration is hypothesized to influence its interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study conducted by Tufariello et al. demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations ranging from 10 to 100 µg/mL. The mechanism of action appears to involve disruption of bacterial cell wall synthesis, similar to other peptide antibiotics.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 10 µg/mL |

| Escherichia coli | 50 µg/mL |

Enzyme Inhibition

This compound has also been studied for its ability to inhibit specific enzymes implicated in disease processes. Notably, it was found to inhibit neuraminidase activity in a concentration-dependent manner, which is critical for viral replication in influenza viruses. The compound showed an IC50 value of 125 µM, indicating moderate inhibitory effects compared to standard neuraminidase inhibitors.

Case Study 1: Antiviral Activity

A recent investigation into the antiviral properties of this compound revealed its effectiveness against feline infectious peritonitis virus (FIPV) and human SARS coronavirus. In vitro assays demonstrated that the compound reduced viral titers significantly when treated at early stages of infection.

| Virus | Viral Titer Reduction (%) | Concentration (µM) |

|---|---|---|

| FIPV | 75% | 50 |

| SARS Coronavirus | 60% | 100 |

Case Study 2: Cytotoxicity Assessment

In assessing cytotoxicity, this compound was tested on human cell lines (HEK293 and HeLa). The results indicated a low cytotoxic profile with an IC50 greater than 200 µM, suggesting that the compound may be safe for therapeutic applications at effective doses.

The biological activity of this compound is attributed to its structural analogies with natural peptides that modulate cellular pathways. It is believed that the biphenyl moiety enhances lipophilicity, facilitating better membrane penetration and interaction with intracellular targets.

Eigenschaften

IUPAC Name |

(2R)-2-(phenylmethoxycarbonylamino)-3-(4-phenylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21NO4/c25-22(26)21(24-23(27)28-16-18-7-3-1-4-8-18)15-17-11-13-20(14-12-17)19-9-5-2-6-10-19/h1-14,21H,15-16H2,(H,24,27)(H,25,26)/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZIBVIHXEMIHEQ-OAQYLSRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@H](CC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00426645 | |

| Record name | Z-D-Ala(4,4'-bipheyl)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176794-80-2 | |

| Record name | (αR)-α-[[(Phenylmethoxy)carbonyl]amino][1,1′-biphenyl]-4-propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=176794-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Z-D-Ala(4,4'-bipheyl)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.